9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one
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Overview
Description
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one, also known as HMQ1611, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also exert its effects through its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has also been found to have anti-microbial activity and the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain studies.
Future Directions
There are several potential future directions for research on 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for cancer and other diseases.
Synthesis Methods
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 3-methyl-3-buten-1-ol, followed by cyclization and oxidation reactions. The final product is obtained through a series of purification steps.
Scientific Research Applications
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been studied for its potential therapeutic properties in various areas of research. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been investigated for its anti-inflammatory and anti-oxidant effects, as well as its potential as a neuroprotective agent.
properties
IUPAC Name |
9-(3-hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,20)7-8-18-14-10-11(21-3)4-5-12(14)15(19)13-6-9-22-16(13)18/h4-6,9-10,20H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNOSLGVDBAPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940308 |
Source
|
Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18813-64-4 |
Source
|
Record name | Acrophyllidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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